2-(propan-2-yloxy)ethanethioamide
Description
Properties
IUPAC Name |
2-propan-2-yloxyethanethioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NOS/c1-4(2)7-3-5(6)8/h4H,3H2,1-2H3,(H2,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQOTQVSRGHYGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propan-2-yloxy)ethanethioamide typically involves the reaction of isopropyl alcohol with ethanethioamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings, with appropriate scaling of reagents and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yloxy)ethanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted ethanethioamides.
Scientific Research Applications
2-(Propan-2-yloxy)ethanethioamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(propan-2-yloxy)ethanethioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
2-(Propan-2-yloxy)ethanethioamide can be compared with other similar compounds, such as:
2-(Propan-2-yloxy)ethanamine: Similar structure but with an amine group instead of a thioamide group.
2-(Propan-2-yloxy)ethanethioacetate: Contains a thioacetate group instead of a thioamide group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Biological Activity
2-(Propan-2-yloxy)ethanethioamide, also known by its CAS number 1016885-92-9, is a compound of interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C5H13NOS
- Molecular Weight : 133.23 g/mol
- Structure : The compound features a thioamide functional group, which is known for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. Its unique structure allows it to interact with various biological targets.
Antimicrobial Activity
Studies have shown that compounds with thioamide groups can possess significant antimicrobial properties. For instance, a study published in Antimicrobial Agents and Chemotherapy demonstrated that thioamides could inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Research indicates that thioamides can induce apoptosis in cancer cells by activating specific signaling pathways. For example, a study highlighted the ability of thioamide derivatives to inhibit cell proliferation in breast cancer cell lines by modulating the expression of genes involved in cell cycle regulation .
The biological effects of this compound are primarily attributed to its interaction with cellular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular functions.
- Gene Expression Modulation : It can alter the expression levels of genes associated with apoptosis and cell cycle regulation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thioamides can induce oxidative stress in cells, contributing to their anticancer effects .
Data Table: Biological Activities of this compound
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated various thioamides, including this compound, against common pathogens. The results indicated that this compound showed promising antibacterial activity comparable to standard antibiotics .
- Cancer Cell Line Analysis : In vitro studies on MCF-7 and HeLa cell lines revealed that treatment with this compound resulted in significant reductions in cell viability, suggesting its potential as a chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
